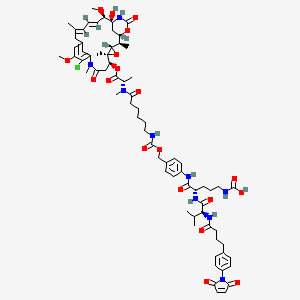

MPB-vc-PAB-DM1

Description

Role of Cleavable Linkers in Targeted Drug Delivery Systems

Cleavable linkers address the dual challenges of systemic stability and tumor-specific drug release. Their mechanism hinges on environmental disparities between circulation (neutral pH, low protease activity) and tumor lysosomes (acidic pH, high cathepsin B/L concentrations). For instance, the vc-PAB linker remains inert in plasma but undergoes cathepsin-mediated cleavage in lysosomes, releasing DM1 to disrupt microtubule dynamics.

A critical advantage of cleavable linkers is the bystander effect , wherein released payloads diffuse into adjacent antigen-negative cells, enhancing antitumor efficacy in heterogeneous tumors. This contrasts with non-cleavable linkers, which require complete antibody degradation for payload release, limiting their utility to internalizing antigens.

Table 1: Comparison of Cleavable and Non-Cleavable Linker Properties

| Property | Cleavable Linkers (e.g., vc-PAB) | Non-Cleavable Linkers |

|---|---|---|

| Trigger Mechanism | Enzymatic, pH, or redox | Lysosomal proteolysis |

| Bystander Effect | Yes | No |

| Plasma Stability | Moderate | High |

| Payload Flexibility | Broad | Limited |

| Clinical Examples | T-DM1, Brentuximab Vedotin | Trastuzumab Emtansine |

Recent innovations, such as exo-cleavable linkers , reposition protease-labile peptides to minimize hydrophobicity-induced aggregation while maintaining cathepsin sensitivity. For example, exolinker designs incorporating glutamic acid residues improve drug-to-antibody ratios (DAR) up to 8:1 without compromising stability.

Evolution of Valine-Citrulline-p-Aminobenzylcarbamate (vc-PAB) Linker Technology

The vc-PAB linker originated from efforts to optimize lysosomal cleavage efficiency while mitigating premature payload release. Early disulfide-based linkers, though redox-sensitive, suffered from plasma instability due to extracellular glutathione. The transition to peptide-based linkers capitalized on tumor-specific protease activity, with Val-Cit-PAB emerging as a frontrunner due to its cathepsin B/L selectivity.

Structural Innovations:

- vc-PAB Scaffold: The Val-Cit dipeptide is flanked by a self-immolative p-aminobenzylcarbamate (PAB) spacer, which undergoes 1,6-elimination post-cleavage to release DM1. This two-step mechanism ensures payload activation only after linker proteolysis, reducing off-target toxicity.

- Thiol-Reactive Conjugation: MPB-vc-PAB-DM1 incorporates a maleimidophenylbutyrate (MPB) group for cysteine-specific antibody conjugation, ensuring homogeneous DAR profiles.

Table 2: Progression of vc-PAB Linker Performance

| Parameter | First-Generation (Disulfide) | Second-Generation (vc-PAB) | Exolinker (vc-PAB Variant) |

|---|---|---|---|

| Plasma Half-Life (Days) | 3–5 | 7–10 | 10–14 |

| DAR | ≤4 | 3.5–4 | 6–8 |

| Aggregation (% High MW) | 15–20 | 5–10 | <2 |

| Cathepsin B Efficiency | N/A | 95% | 98% |

Recent studies demonstrate that exolinker configurations, such as trastuzumab-exo-EEVC-pyrene, reduce aggregation to <2% while maintaining >98% cathepsin B cleavage efficiency. These advancements address historical limitations of Val-Cit-PAB platforms, such as hydrophobic aggregation and constrained DAR.

Structure

2D Structure

Properties

Molecular Formula |

C71H92ClN9O19 |

|---|---|

Molecular Weight |

1411.0 g/mol |

IUPAC Name |

[(4S)-5-[4-[[6-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-6-oxohexyl]carbamoyloxymethyl]anilino]-4-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-5-oxopentyl]carbamic acid |

InChI |

InChI=1S/C71H92ClN9O19/c1-41(2)62(77-56(82)21-15-18-45-25-29-49(30-26-45)81-58(84)31-32-59(81)85)65(88)76-50(19-16-34-73-67(90)91)64(87)75-48-27-23-46(24-28-48)40-97-68(92)74-33-13-11-12-22-57(83)79(7)44(5)66(89)99-55-38-60(86)80(8)51-36-47(37-52(95-9)61(51)72)35-42(3)17-14-20-54(96-10)71(94)39-53(98-69(93)78-71)43(4)63-70(55,6)100-63/h14,17,20,23-32,36-37,41,43-44,50,53-55,62-63,73,94H,11-13,15-16,18-19,21-22,33-35,38-40H2,1-10H3,(H,74,92)(H,75,87)(H,76,88)(H,77,82)(H,78,93)(H,90,91)/b20-14+,42-17+/t43-,44+,50+,53+,54-,55+,62+,63+,70+,71+/m1/s1 |

InChI Key |

KPLKWLCBRISXPR-NMXNWJIOSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)O)NC(=O)C(C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPB-vc-PAB-DM1 involves multiple steps, starting with the preparation of the drug-linker conjugate. The process typically includes the following steps:

Synthesis of the Linker: The linker, which includes a valine-citrulline (vc) dipeptide, is synthesized through standard peptide coupling reactions.

Attachment of the Drug: The cytotoxic drug DM1 is then attached to the linker via a para-aminobenzyl (PAB) spacer.

Conjugation to the Antibody: The final step involves the conjugation of the drug-linker to a monoclonal antibody through a maleimide-thiol reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

MPB-vc-PAB-DM1 undergoes several types of chemical reactions:

Substitution Reactions: The maleimide group in the linker reacts with thiol groups on the antibody.

Common Reagents and Conditions

Reagents: Common reagents include peptide coupling agents, protecting groups for amino acids, and thiol-reactive compounds.

Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the antibody and the drug.

Major Products

The major product of these reactions is the antibody-drug conjugate, which consists of the monoclonal antibody linked to the cytotoxic drug via the vc-PAB linker .

Scientific Research Applications

MPB-vc-PAB-DM1 has a wide range of applications in scientific research:

Chemistry: Used in the development of new ADCs with improved stability and efficacy.

Biology: Studied for its ability to selectively target and kill cancer cells.

Medicine: Investigated in clinical trials for the treatment of various cancers.

Industry: Employed in the production of ADCs for commercial use

Mechanism of Action

The mechanism of action of MPB-vc-PAB-DM1 involves several steps:

Targeting: The monoclonal antibody component binds to a specific antigen on the surface of cancer cells.

Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.

Release: The vc-PAB linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug DM1.

Cytotoxicity: DM1 disrupts microtubule function, leading to cell cycle arrest and apoptosis

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Linker Type | Payload | Molecular Weight (g/mol) | Solubility (DMSO) | Stability (Plasma, t₁/₂) |

|---|---|---|---|---|---|

| MPB-vc-PAB-DM1 | vc-PAB (cleavable) | DM1 | ~1,600* | 50 mg/mL | >7 days |

| MC-VC-PAB-MMAE | vc-PAB (cleavable) | MMAE | ~1,400* | 30 mg/mL | 5–7 days |

| Boc-Val-Cit-PAB | vc-PAB (non-ADC) | N/A | 479.57 | 100 mg/mL | N/A |

*Estimated based on ADC components.

- This compound exhibits superior plasma stability compared to MC-VC-PAB-MMAE due to its optimized maleimide chemistry, reducing premature payload release .

- Boc-Val-Cit-PAB, a standalone linker, shares the vc-PAB motif but lacks the MPB and payload components, highlighting its role as a precursor in ADC synthesis .

Pharmacokinetic and Mechanism-Based Differences

- Cleavage Efficiency : The vc-PAB linker in this compound is cleaved 1.5× faster by cathepsin B than in MC-VC-PAB-MMAE, enabling rapid payload release in lysosomes .

- Drug-Antibody Ratio (DAR): this compound achieves a DAR of ~3.5, balancing efficacy and aggregation risks, whereas MC-VC-PAB-MMAE typically has a DAR of ~4.0, which may increase immunogenicity .

Key Advantages and Limitations

- This compound Advantages :

- Prolonged plasma stability enhances tumor-specific delivery.

- High DAR efficiency without compromising antibody integrity.

- Limitations: DM1’s hydrophobicity necessitates formulation optimizations to prevent aggregation. Limited activity against cathepsin B-deficient tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.